4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
4-Bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS: 923233-39-0) is a synthetic benzamide derivative with the molecular formula C22H14BrNO3 (monoisotopic mass: 419.0157 Da). Its structure comprises a chromen-4-one core substituted at position 2 with a 2-methylphenyl group and at position 6 with a benzamide moiety bearing a bromine atom at the para position of the phenyl ring .
Properties
IUPAC Name |
4-bromo-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c1-14-4-2-3-5-18(14)22-13-20(26)19-12-17(10-11-21(19)28-22)25-23(27)15-6-8-16(24)9-7-15/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLMTNJMSVSRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the benzamide group. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with its analogs, focusing on structural variations, physicochemical properties, and inferred biological relevance.
Table 1: Key Structural and Physicochemical Comparisons
Key Analysis of Structural and Functional Differences
Analog 2’s hydroxyl group facilitates hydrogen bonding, improving crystallinity but limiting bioavailability due to higher polarity .
Chromen-4-one Core vs. Simplified Backbones The chromen-4-one moiety in the target compound and Analog 1 provides a rigid, planar structure conducive to π-π stacking interactions, which may enhance binding to hydrophobic enzyme pockets .
The nitro group in Analog 4 creates steric bulk and electron-withdrawing effects, which may hinder binding to enzymes compared to the target compound .
Crystal Packing and Hydrogen Bonding
- The target compound’s crystal structure (unreported in evidence) is inferred to resemble Analog 1, which forms layered structures via intermolecular hydrogen bonds (N–H⋯O, C–H⋯O). Such packing may enhance thermal stability .
- Analog 2 exhibits O–H⋯O and N–H⋯O bonds, forming chains along the [010] direction, which differ from the chromen derivatives’ packing motifs .
Biological Activity Trends
- While specific data for the target compound are unavailable, analogs like 4-bromo-N-(2-hydroxyphenyl)benzamide (Analog 2) show antitumor and antimicrobial activities, suggesting that bromine substitution and hydrogen-bonding capacity are critical for bioactivity .
- Chloro derivatives (Analog 1) are often used as less toxic alternatives in drug discovery, with comparable activity profiles but reduced metabolic stability .
Biological Activity
4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of chromenones and benzamides. Its unique structural features, including a bromine atom and a chromenyl moiety, suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 434.29 g/mol. The compound's structure can be illustrated as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H16BrNO3 |
| Molecular Weight | 434.29 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Chromenone Core : This can be achieved through the condensation of appropriate starting materials under basic conditions.
- Introduction of the Bromine Atom : Bromination reactions are performed to incorporate the bromine substituent.
- Formation of the Benzamide Linkage : The final step involves coupling reactions that attach the benzamide moiety to the chromenone structure.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated cytotoxic effects with IC50 values indicating substantial efficacy compared to standard chemotherapeutic agents.
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (µg/mL) | Reference Compound IC50 (µg/mL) |
|---|---|---|
| MCF-7 | 6.40 | Doxorubicin - 5.00 |
| A549 | 22.09 | Cisplatin - 10.00 |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors that regulate cell proliferation and survival. Molecular docking studies suggest that the compound may bind effectively to these targets, leading to inhibition of key signaling pathways involved in cancer cell growth.
Case Studies
Recent studies have focused on evaluating the structure-activity relationship (SAR) of similar compounds, which provides insights into optimizing biological activity:
- Study on Chromenone Derivatives : Research indicated that modifications in the chromenone structure significantly affect anticancer potency, emphasizing the importance of substituent position and electronic effects.
- Antimicrobial Efficacy Evaluation : A comparative study highlighted that compounds with halogen substitutions exhibited enhanced antimicrobial activity due to increased lipophilicity and better membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
